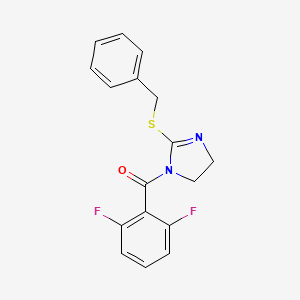

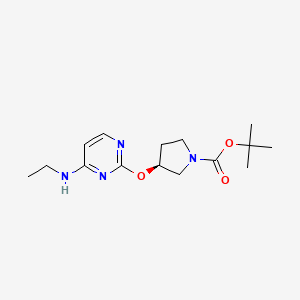

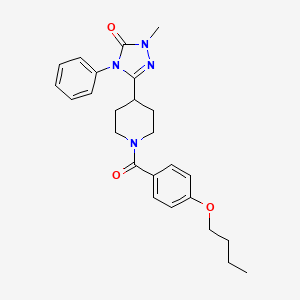

![molecular formula C19H24N4O B2943906 2-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 950301-16-3](/img/structure/B2943906.png)

2-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine” belongs to the family of N-heterocyclic compounds known as Pyrazolo[1,5-a]pyrimidines . These compounds have attracted significant attention in medicinal chemistry due to their high impact and significant photophysical properties .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidines has been widely studied . The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A microwave-assisted copper-catalyzed approach has also been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The main chemical reaction involved in the synthesis of Pyrazolo[1,5-a]pyrimidines is the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles . Additionally, a copper-catalyzed 1,3 dipolar cycloaddition reaction has been used to transform synthesized glycone and aglycone intermediates .Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives, including compounds structurally related to 2-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine, have been extensively studied. These compounds are synthesized through various chemical reactions, involving key intermediates such as 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides. The structural elucidation of these compounds is achieved using techniques such as IR, MS, 1H-NMR, and 13C-NMR spectral data (Hassan, Hafez, & Osman, 2014).

Cytotoxicity and Biological Activities

These pyrazolo[1,5-a]pyrimidine derivatives have been screened for their cytotoxic activities against various cancer cell lines. The research indicates that certain derivatives exhibit promising cytotoxic effects, particularly against Ehrlich Ascites Carcinoma (EAC) cells. This highlights the potential therapeutic applications of these compounds in cancer treatment (Hassan, Hafez, & Osman, 2014).

Regioselective Synthesis and Pharmacological Evaluation

The regioselective synthesis of pyrazolo[1,5-a]pyrimidine analogs has been achieved using environmentally benign methods. These methods utilize ultrasound irradiation and aqueous media, facilitating the synthesis process and enhancing yield. The synthesized compounds have been evaluated for their anti-inflammatory and anti-cancer activities, showing promising results. This suggests their potential application in developing new therapeutic agents (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).

Mécanisme D'action

Target of Action

Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have been studied for their potential impact in medicinal chemistry . They have been found to have anticancer potential and enzymatic inhibitory activity . .

Biochemical Pathways

Given the anticancer and enzymatic inhibitory activity of similar compounds, it’s likely that it affects pathways related to cell growth and proliferation .

Result of Action

Similar compounds have been found to have anticancer effects, suggesting that they may lead to cell death or inhibit cell growth .

Orientations Futures

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science . The future directions in this field involve improving the process efficiency, minimizing synthesis pathways, employing cheap reagents, and developing processes that prevent or reduce waste production . There is also a focus on the potential applications of these compounds, particularly in the development of new drugs .

Propriétés

IUPAC Name |

2-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O/c1-13(2)9-10-20-18-11-14(3)21-19-12-16(22-23(18)19)15-7-5-6-8-17(15)24-4/h5-8,11-13,20H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGHLVIKDHDKCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=NN2C(=C1)NCCC(C)C)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

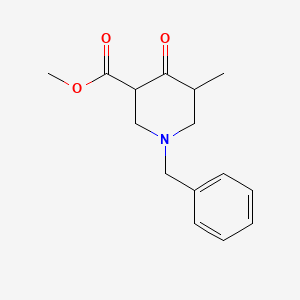

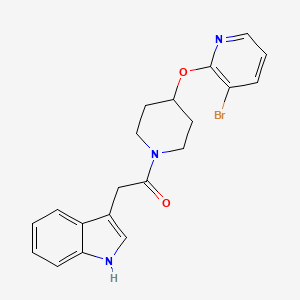

![3-(4-Fluorobenzoyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2943824.png)

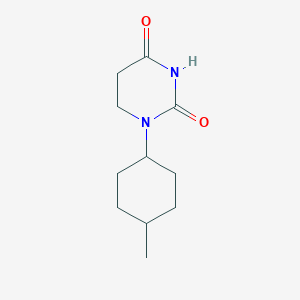

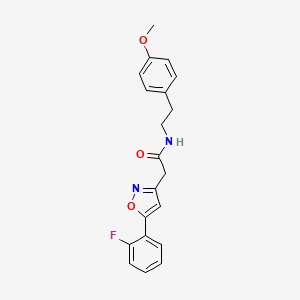

![2-cyclopropyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2943834.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/no-structure.png)

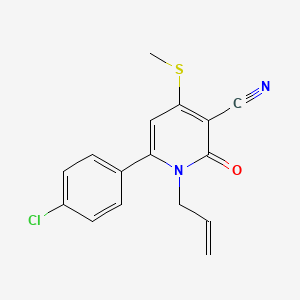

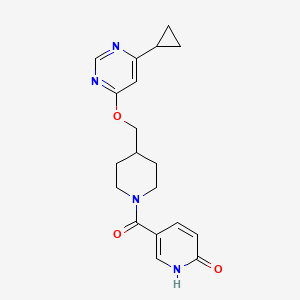

![Butyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2943843.png)

![4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2943844.png)